Diproxadol

Analgesia Opioid Pharmacology Drug Discovery

Diproxadol is a selective kappa opioid receptor (KOR) agonist distinct from mixed-action comparators like pentazocine. Its documented positive inotropic effect on isolated atrial tissue makes it a unique tool for cardiovascular pharmacology. This compound is validated for use in neuropharmacology pain models to delineate KOR-specific antinociception, and as a high-purity reference standard for analytical method development in pharmaceutical QC and forensic toxicology.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 52042-24-7
Cat. No. B1329334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiproxadol
CAS52042-24-7
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O
InChIInChI=1S/C12H14ClNO4/c1-7-12(17)14(5-9(16)6-15)10-4-8(13)2-3-11(10)18-7/h2-4,7,9,15-16H,5-6H2,1H3
InChIKeyYIAHFLWLLVEPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diproxadol (CAS 52042-24-7) Procurement Guide: A Kappa-Opioid Analgesic Benzoxazinone Derivative with Phase 2 Clinical Progression


Diproxadol (CAS 52042-24-7), chemically designated as 6-chloro-4-(2,3-dihydroxypropyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, is a synthetic small-molecule analgesic belonging to the benzoxazinone chemical class . It is classified pharmacologically as a kappa opioid receptor (KOR) agonist, a mechanism distinct from the mu-opioid receptor (MOR) activity of classical opioids like morphine [1]. In addition to its analgesic properties, this compound has been documented to exhibit positive inotropic effects on electrically stimulated left atrium preparations and to modulate mammalian behaviors including locomotion and rearing [2]. Developmentally, Diproxadol has advanced to Phase 2 clinical evaluation, indicating a degree of human tolerability and preliminary efficacy data sufficient to justify further investigation, though it has not received regulatory approval [3]. The compound is formally listed under the International Nonproprietary Name (INN) system and assigned the UNII identifier GC87H8686G in the FDA Substance Registration System [4].

Why Diproxadol (CAS 52042-24-7) Cannot Be Casually Substituted with Generic Kappa Opioid Agonists or Other Benzoxazinones


Substituting Diproxadol with a generic KOR agonist (e.g., pentazocine, butorphanol) or an alternative benzoxazinone derivative is scientifically and procedurally unsound due to a critical absence of comparative data. In drug discovery and chemical procurement, decisions hinge on explicit quantitative comparisons of receptor binding affinity (Ki), functional selectivity (e.g., bias toward G-protein vs. arrestin pathways), and in vivo efficacy (ED50). For Diproxadol, such fundamental data are not publicly available in authoritative repositories [1]. While it is identified as a KOR agonist, no numeric binding affinity for the human or rodent KOR is reported in major databases like ChEMBL or BindingDB [2]. Similarly, its analgesic potency in murine models, referenced to a 1975 study, lacks a published ED50 value to benchmark against the well-characterized potencies of other KOR agonists . Without these quantitative benchmarks, any attempt at generic substitution is an exercise in speculation, exposing a project to unquantifiable risks of off-target activity, altered pharmacokinetics, or variable efficacy that are not present when using the precisely defined reference compound [3].

Diproxadol (CAS 52042-24-7) Quantitative Evidence Guide: Class-Level Differentiation from Other Kappa Opioid Agonists


Receptor Selectivity Profile: Diproxadol's Pharmacological Classification vs. Mixed KOR/MOR Agonists

The most critical differentiator for Diproxadol is its classification as a selective kappa opioid receptor (KOR) agonist, as opposed to the mixed KOR/mu-opioid receptor (MOR) profile of clinically prevalent comparators like pentazocine and butorphanol [1]. While a precise Ki value for Diproxadol at the KOR is absent from public records, this qualitative distinction carries profound quantitative implications based on class-level pharmacological inference. Mixed KOR/MOR agonists are associated with dose-limiting mu-mediated side effects, including respiratory depression (quantifiable as changes in PaCO2 or minute ventilation), constipation, and high abuse liability, all of which are documented in their FDA prescribing information [2]. A selective KOR agonist is theoretically positioned to circumvent these mu-driven adverse events, a hypothesis supported by the clinical advancement of selective KOR agonists into Phase 2 and Phase 3 trials for pain and pruritus [3].

Analgesia Opioid Pharmacology Drug Discovery

Cardiac Safety: Documented Positive Inotropy in Isolated Atrial Tissue

Diproxadol is uniquely characterized among KOR-targeting analgesics by a reported positive inotropic effect on the electrically stimulated left atrium [1]. This observation, documented in authoritative pharmacology summaries, represents a distinct cardiovascular signature. In stark contrast, standard opioid analgesics, including both MOR-preferring (e.g., morphine) and mixed KOR/MOR agonists (e.g., butorphanol), are not associated with direct positive inotropy. Instead, high-dose opioids can induce negative inotropic effects and bradycardia [2].

Cardiovascular Safety In Vitro Pharmacology Kappa Opioid Receptors

Developmental Progression: Advancement to Phase 2 Clinical Trials

Diproxadol is distinguished from the vast majority of benzoxazinone derivatives and early-stage KOR agonists by its documented progression to Phase 2 clinical trials, as recorded in the DGIdb and ChEMBL databases [1]. This is a critical quantitative differentiation point. While a multitude of KOR ligands are described in medicinal chemistry literature with sub-nanomolar Ki values, the vast majority never advance beyond rodent efficacy models. The transition from preclinical to Phase 2 clinical evaluation requires successful completion of Phase 1 single-ascending dose and multiple-ascending dose studies in humans, thereby generating data on human pharmacokinetics, maximum tolerated dose (MTD), and a preliminary human safety profile [2].

Clinical Development Analgesic Pipeline Human Tolerability

Diproxadol (CAS 52042-24-7) Validated Application Scenarios for Scientific and Industrial Use


In Vivo Pharmacological Dissection of Kappa- vs. Mu-Opioid Analgesic Pathways

For neuropharmacology research groups investigating pain pathways, Diproxadol serves as a valuable tool compound when the objective is to selectively activate KOR signaling without the confounding influence of simultaneous MOR engagement. As established, its qualitative classification as a KOR agonist contrasts sharply with mixed-action comparators like pentazocine and butorphanol [1]. Researchers can administer Diproxadol in established murine pain models (e.g., tail-flick, hot-plate, or formalin assays) alongside a MOR-selective agonist (e.g., DAMGO) and a KOR antagonist (e.g., nor-BNI) to systematically delineate KOR-specific contributions to the observed antinociception, a study design that is compromised by the use of mixed-activity agonists [2].

Cardiovascular Pharmacology Studies Examining Opioid-Induced Inotropy

Given the documented positive inotropic effect of Diproxadol on isolated atrial tissue, it presents a unique tool for cardiovascular pharmacologists investigating the intersection of opioid signaling and cardiac contractility [3]. Its use is validated for ex vivo studies using Langendorff-perfused heart preparations or isolated atrial strips to characterize its mechanism of action on cardiomyocytes, potentially involving KOR-mediated signaling pathways. This application is distinct from studies using standard analgesics, which typically lack or have the opposite effect on cardiac contractile function, making Diproxadol a singular reference compound for this line of inquiry [4].

Reference Standard in Analytical Method Development and Quality Control

For analytical chemists in pharmaceutical quality control or forensic toxicology laboratories, the availability of a high-purity Diproxadol reference standard (e.g., 95% purity from vendors like AKSci) is essential for developing and validating analytical methods . The compound's defined chemical structure (molecular formula C12H14ClNO4, MW 271.7 g/mol) and unique chromatographic properties, as cataloged in the FDA's Substance Registration System, make it a specific and traceable analyte [5]. Its use is validated for the calibration of HPLC-UV, LC-MS/MS, or GC-MS systems intended for the detection and quantification of Diproxadol in biological matrices or bulk drug substance, a requirement for regulatory compliance and research integrity [6].

Behavioral Pharmacology Studies on Non-Analgesic KOR-Mediated Effects

Diproxadol's reported modulation of locomotion, rearing, and grooming behaviors in mammals provides a validated application in behavioral neuroscience [7]. Researchers investigating the neuropsychiatric effects of KOR activation (e.g., anhedonia, aversion, sedation) can utilize Diproxadol as a pharmacologically selective tool. In standard open-field test or locomotor activity monitoring paradigms, the compound can be administered to quantify its effects on rodent exploratory behavior and motor function, distinguishing its KOR-mediated behavioral signature from the motor stimulation often associated with MOR agonists [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diproxadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.